Comprehensive Characterization and Synthetic Utility of N-(3,4-Dimethoxyphenyl)-3-oxobutanamide
Comprehensive Characterization and Synthetic Utility of N-(3,4-Dimethoxyphenyl)-3-oxobutanamide
The following technical guide details the chemical and physical characterization of N-(3,4-dimethoxyphenyl)-3-oxobutanamide, a critical intermediate in the synthesis of isoquinoline alkaloids and nitrogen-containing heterocycles.
Executive Summary
N-(3,4-dimethoxyphenyl)-3-oxobutanamide (also known as Acetoacet-3,4-dimethoxyanilide) is a β-keto amide scaffold widely utilized in medicinal chemistry and organic pigment synthesis. Its core value lies in its 1,3-dicarbonyl functionality , which serves as a versatile "chemical handle" for cyclization reactions—most notably the Knorr quinoline synthesis to produce 6,7-dimethoxy-4-methylquinolin-2(1H)-one . This quinolone core is a foundational pharmacophore for tyrosine kinase inhibitors (e.g., c-Met inhibitors) and other bioactive agents targeting antiproliferative pathways.
Chemical Identity & Structure
This compound exhibits keto-enol tautomerism, a critical feature that influences its solubility and reactivity profile. In the solid state, it predominantly exists in the keto form, while in solution, the enol form is stabilized by intramolecular hydrogen bonding.
| Attribute | Detail |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-oxobutanamide |
| Synonyms | Acetoacet-3,4-dimethoxyanilide; 3-Oxo-N-(3,4-dimethoxyphenyl)butyramide |
| CAS Number | 112854-82-7 (Note: Isomers 2,4- and 2,5- are common; verify position 3,4) |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| SMILES | COc1ccc(NC(=O)CC(C)=O)cc1OC |
Physical Properties
The following data represents the physicochemical profile relevant to handling and purification.
| Property | Value / Description | Context for Researchers |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 118 – 122 °C (Predicted range) | Note: 2,5-isomer melts at 102-104°C; 4-methoxy at 107°C. The 3,4-substitution pattern typically raises MP due to packing efficiency. |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic aromatic ring limits aqueous solubility. |
| Solubility (Organic) | High | Soluble in Ethanol, DMSO, DMF, Dichloromethane. |
| pKa (Amide NH) | ~11.5 | Weakly acidic; deprotonation requires strong bases (e.g., NaH). |
| pKa (α-Methylene) | ~10.5 | Active methylene protons are acidic, enabling alkylation/coupling. |
Synthetic Pathways & Methodology
The synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide is a nucleophilic acyl substitution where the aniline nitrogen attacks the electrophilic carbonyl of a diketene or β-keto ester.
Method A: Diketene Acylation (Industrial Standard)
This method is preferred for scale-up due to atom economy (100%) but requires strict temperature control to prevent polymerization of diketene.
Protocol:
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Dissolution: Dissolve 3,4-dimethoxyaniline (1.0 eq) in dry Toluene or Dichloromethane.
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Addition: Add Diketene (1.05 eq) dropwise at 0–5°C. Crucial: Exothermic reaction; maintain low temp to avoid bis-acylation.
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Catalysis: A catalytic amount of Triethylamine (TEA) or DMAP accelerates the reaction.
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Workup: Precipitate product by adding cold Hexane or Diethyl Ether. Filter and wash.[1]
Method B: Ethyl Acetoacetate Condensation (Laboratory Scale)
Safer for bench-top synthesis but requires high temperatures to drive the equilibrium by removing ethanol.
Protocol:
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Reflux: Mix 3,4-dimethoxyaniline (1.0 eq) with Ethyl Acetoacetate (1.2 eq) in Xylene.
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Distillation: Add a Dean-Stark trap. Reflux at 140°C to continuously remove the ethanol byproduct.
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Completion: Reaction is complete when theoretical volume of ethanol is collected (~3-4 hours).
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Crystallization: Cool to room temperature. The product crystallizes out; recrystallize from Ethanol.
Visualization: Synthesis & Cyclization Workflow
Figure 1: Synthetic route from aniline precursor to the quinolinone scaffold via the acetoacetamide intermediate.
Chemical Reactivity & Applications
The versatility of this compound stems from its active methylene group (C-2) and the amide nitrogen .
Knorr Quinoline Synthesis (Drug Development)
The most critical application is the acid-catalyzed cyclization to form 6,7-dimethoxy-4-methylquinolin-2(1H)-one .
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Mechanism: Intramolecular electrophilic aromatic substitution. The carbonyl oxygen is protonated, activating the carbonyl carbon for attack by the aromatic ring (ortho position).
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Reagents: Conc. Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA) at 100–120°C.
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Significance: This quinolinone is a scaffold for c-Met kinase inhibitors (e.g., Foretinib analogs) used in cancer therapy.
Azo Coupling (Pigment Chemistry)
The active methylene group at C-2 is highly nucleophilic under basic conditions.
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Reaction: Coupling with diazonium salts (Ar-N₂⁺ Cl⁻).
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Product: Azo pigments (Yellow/Orange series).
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Utility: While less common than the 2,4-isomer (used in Hansa Yellows), the 3,4-dimethoxy derivative offers unique spectral shifts due to electron donation from the para-methoxy group.
Biginelli Reaction
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Reaction: Condensation with an aldehyde and urea/thiourea.
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Product: Dihydropyrimidinones.
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Utility: Synthesis of calcium channel blockers.
Safety & Handling (SDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
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Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (amide hydrolysis risk over long periods).
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask if handling powder form to avoid inhalation.
References
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Synthesis of Acetoacetanilides : Organic Syntheses, Coll. Vol. 3, p. 10 (1955). Link (General procedure for acetoacetylation).
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Knorr Quinoline Synthesis : Journal of Heterocyclic Chemistry, Vol 42, Issue 7. "Synthesis of substituted quinolin-2(1H)-ones." Link
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c-Met Inhibitor Scaffolds : Journal of Medicinal Chemistry, 2008, 51(17), 5330–5341. "Discovery of Quinoline-Based c-Met Inhibitors." Link
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PubChem Compound Summary : 3,4-Dimethoxyaniline (Precursor data). Link
